(2S,4R)-1-((S)-20-amino-2-(tert-butyl)-4-oxo-6,9,12,15,18-pentaoxa-3-azaicosanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide hydrochloride

Description

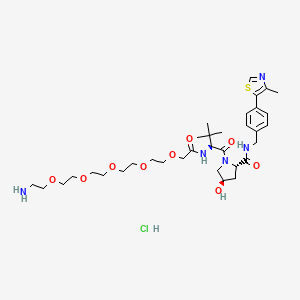

The compound (2S,4R)-1-((S)-20-amino-2-(tert-butyl)-4-oxo-6,9,12,15,18-pentaoxa-3-azaicosanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide hydrochloride is a synthetic small molecule characterized by:

- A (2S,4R)-pyrrolidine-2-carboxamide backbone with a hydroxyl group at position 3.

- A 4-methylthiazol-5-yl benzyl substituent, which may confer specificity for biological targets.

- A polyethylene glycol (PEG)-like pentaoxa chain (6,9,12,15,18-pentaoxa) linked to a tert-butyl and amino group, enhancing solubility and pharmacokinetic properties.

Properties

IUPAC Name |

(2S,4R)-1-[(2S)-2-[[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H53N5O9S.ClH/c1-24-30(49-23-37-24)26-7-5-25(6-8-26)20-36-32(42)28-19-27(40)21-39(28)33(43)31(34(2,3)4)38-29(41)22-48-18-17-47-16-15-46-14-13-45-12-11-44-10-9-35;/h5-8,23,27-28,31,40H,9-22,35H2,1-4H3,(H,36,42)(H,38,41);1H/t27-,28+,31-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJDKQBVZPSNEBT-LJGPDLSOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCOCCOCCOCCOCCN)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)COCCOCCOCCOCCOCCN)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H54ClN5O9S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

744.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (2S,4R)-1-((S)-20-amino-2-(tert-butyl)-4-oxo-6,9,12,15,18-pentaoxa-3-azaicosanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide hydrochloride (CAS: 2377275-22-2) is a complex synthetic molecule with potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including structure-function relationships, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 744.3 g/mol. The IUPAC name highlights its intricate structure, which includes multiple functional groups contributing to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C34H54ClN5O9S |

| Molecular Weight | 744.3 g/mol |

| CAS Number | 2377275-22-2 |

| Purity | 95% |

The compound has been shown to interact with specific cellular pathways. Notably, it exhibits a mechanism involving the degradation of WDR5 (WD repeat-containing protein 5), which is crucial in various cancer cell lines. The compound induces proteasomal degradation of WDR5, leading to reduced cell proliferation in pancreatic ductal adenocarcinoma (PDAC) cells. This was demonstrated in studies where the compound significantly decreased WDR5 protein levels in treated cells compared to controls .

Antiproliferative Effects

Research indicates that the compound possesses notable antiproliferative properties across various cancer cell lines. For instance:

- In vitro studies showed that the compound inhibited growth in PDAC cell lines (MIA PaCa-2, BxPC-3) with GI50 values ranging from 4.0 to 32 μM .

Pharmacokinetics

The pharmacokinetic profile of the compound was evaluated in vivo using mouse models. Following intraperitoneal administration at a dose of 75 mg/kg:

- The maximum plasma concentration () reached approximately 5 μM at 0.5 hours post-treatment.

- Sustained plasma concentrations were observed for up to 12 hours, suggesting good bioavailability and systemic exposure .

Case Studies

- Study on PDAC Cells : A detailed investigation into the effects of the compound on PDAC cells revealed that it effectively induced WDR5 degradation within hours of treatment. The study utilized mass spectrometry to confirm selective degradation without affecting other proteins such as IKZF1 .

- Global Proteomic Analysis : A quantitative proteomic study identified WDR5 as a primary target of the compound's action. Out of over 4000 quantified proteins, only WDR5 showed significant reduction in abundance after treatment with the compound .

Comparison with Similar Compounds

Structural Analogs from Patent Literature

Several analogs with modifications to the acyl group or substituents have been reported in patent applications (). Key examples include:

Table 1: Structural and Functional Comparison

Key Observations :

- Chain Length and Functional Groups: The target compound’s pentaoxa chain (vs. trioxa in PTC1610) may improve aqueous solubility, while the 20-amino group distinguishes it from azido-containing analogs like PTC1610, which are tailored for click chemistry .

- Substituent Variability : Replacement of the 4-methylthiazol-5-yl group with benzamido (Example 30) or methyloxazol (Example 187) alters target specificity. Thiazole derivatives are often associated with kinase or protease inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.